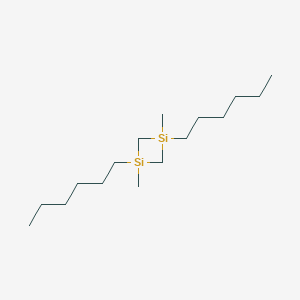

1,3-Dihexyl-1,3-dimethyl-1,3-disiletane

Description

1,3-Dihexyl-1,3-dimethyl-1,3-disiletane is a four-membered cyclic disila compound with a Si–C–Si–C backbone. The molecule features two hexyl (C₆H₁₃) and two methyl (CH₃) substituents attached to the silicon atoms. This structure places it within the broader class of organosilicon cyclanes, which are characterized by their ring strain, reactivity, and applications in polymer chemistry and materials science.

Extrapolating from this, the target compound could be synthesized through similar routes, substituting methyl with hexyl groups during precursor preparation.

Properties

CAS No. |

160053-05-4 |

|---|---|

Molecular Formula |

C16H36Si2 |

Molecular Weight |

284.63 g/mol |

IUPAC Name |

1,3-dihexyl-1,3-dimethyl-1,3-disiletane |

InChI |

InChI=1S/C16H36Si2/c1-5-7-9-11-13-17(3)15-18(4,16-17)14-12-10-8-6-2/h5-16H2,1-4H3 |

InChI Key |

MXTNBJLPDABKHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]1(C[Si](C1)(C)CCCCCC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane typically involves the reaction of hexyl and methyl-substituted silanes under specific conditions. One common method involves the use of hexylsilane and methylsilane as starting materials, which are reacted in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the disiletane ring structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dihexyl-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The hexyl and methyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds. For example, chlorination can replace hydrogen atoms with chlorine atoms, forming chlorosilane derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, ozone

Reducing agents: Lithium aluminum hydride

Substituting agents: Halogens (chlorine, bromine), organometallic compounds

Major products formed from these reactions include silanol, siloxane, silane, and chlorosilane derivatives.

Scientific Research Applications

1,3-Dihexyl-1,3-dimethyl-1,3-disiletane has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based ring structures and their reactivity.

Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties and biocompatibility.

Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of electronic components and devices.

Mechanism of Action

The mechanism of action of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane involves its interaction with molecular targets and pathways in biological systems. The compound’s silicon atoms can form stable bonds with various functional groups, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis Challenges : Hexyl groups may complicate precursor synthesis due to steric hindrance, requiring optimized conditions (e.g., longer reaction times) compared to methyl-substituted analogs .

- Market Trends : While 1,3-dimethyl-1,3-bis(trimethylsilyl)urea () is produced globally for pharmaceutical applications, disila cyclanes like this compound are niche materials with specialized uses in advanced polymers.

- Environmental Impact : Hexyl groups may improve biodegradability compared to fully methylated silicones, though this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.